molecular formula C16H14N2O5 B5271714 3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5271714
M. Wt: 314.29 g/mol
InChI Key: IDMAJOJRTRWMBE-UHFFFAOYSA-N
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Description

3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a propoxy group in its structure makes it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives or substituted oxazepines.

Scientific Research Applications

3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and propoxy groups, making it less reactive in certain chemical reactions.

    3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but lacks the propoxy group, affecting its solubility and reactivity.

    1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro group, which reduces its potential for certain biological activities.

Uniqueness

The presence of both the nitro and propoxy groups in 3-nitro-1-propoxydibenzo[b,f][1,4]oxazepin-11(10H)-one makes it unique in terms of its chemical reactivity and potential applications. These functional groups enhance its solubility, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

9-nitro-7-propoxy-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-7-22-13-8-10(18(20)21)9-14-15(13)16(19)17-11-5-3-4-6-12(11)23-14/h3-6,8-9H,2,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMAJOJRTRWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC2=C1C(=O)NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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